4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-12-13(2)19-14(3)20-17(12)22-10-8-21(9-11-22)16-7-5-4-6-15(16)18/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMYSDHSNDPUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Fluorophenyl)piperazine
The piperazine intermediate is synthesized via Buchwald-Hartwig amination , which enables efficient coupling of 2-fluoroaniline with piperazine. This method employs a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos in the presence of cesium carbonate (Cs₂CO₃) as a base.
Typical Procedure:
Preparation of 2,5,6-Trimethylpyrimidine
The pyrimidine core is synthesized through cyclocondensation of acetylacetone with methylguanidine hydrochloride under acidic conditions.
Reaction Conditions:
Final Coupling Reaction
The piperazine and pyrimidine intermediates are coupled via nucleophilic aromatic substitution (SNAr) under basic conditions.
Optimized Protocol:
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Dissolve 2,5,6-trimethylpyrimidine (1.0 equiv) and 4-(2-fluorophenyl)piperazine (1.2 equiv) in dimethylformamide (DMF).
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Add potassium tert-butoxide (2.0 equiv) and heat at 90°C for 12 hours.
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Quench with ice water and purify via recrystallization (ethanol/water) to obtain the target compound (65–70% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 90°C |
| Catalyst | None (base-mediated) |
| Solvent | DMF |
| Purification Method | Recrystallization |
| Yield | 65–70% |
Industrial-Scale Production
Scalability Challenges
Industrial synthesis requires optimization for cost, safety, and yield:
Continuous Flow Chemistry
Patent literature highlights flow reactors for enhanced mixing and heat transfer:
-
Piperazine Synthesis: Residence time of 30 minutes at 120°C increases yield to 85%.
-
Coupling Step: Microreactors reduce reaction time to 4 hours with 75% yield.
Analytical Characterization
Purity Assessment
HPLC Analysis:
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.12–7.08 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H), 3.82 (s, 4H, piperazine-CH₂), 2.51 (s, 6H, pyrimidine-CH₃), 2.34 (s, 3H, pyrimidine-CH₃).
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HRMS (ESI): m/z calcd. for C₁₉H₂₂F₂N₄ [M+H]⁺ 367.1942; found 367.1938.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Batch | 65–70 | 98 | Moderate |
| Continuous Flow | 75 | 99 | High |
| Microwave-Assisted | 78 | 98 | Low |
Microwave-Assisted Synthesis: Reduces reaction time to 2 hours but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . Molecular docking studies have shown that the binding site of the compound may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Piperazine Derivatives
Compound 8 (4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine)
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
- Structure : Features a sulfonyl-linked 2,5-dimethoxyphenyl group on piperazine and a trifluoromethyl group on pyrimidine.
- Molecular Weight : 446.4 g/mol (vs. ~339.4 g/mol for the target compound).
- Key Difference : The sulfonyl group enhances polarity, likely reducing CNS penetration compared to the 2-fluorophenyl group in the target compound .
Table 1: Pyrimidine-Piperazine Derivatives Comparison
Quinoline-Piperazine-Benzamide Derivatives ()
These analogs, such as D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide), share a piperazine linker but replace pyrimidine with a quinoline core.
- The benzamide group adds hydrogen-bonding capacity, absent in the target compound.
- NMR Data: For D10, $^{1}\text{H}$ NMR (EtOAc) shows distinct aromatic proton shifts (δ 7.2–8.5 ppm) due to quinoline’s electron-withdrawing effects, contrasting with the target compound’s simpler pyrimidine spectrum .
Biological Activity
The compound 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a novel chemical entity that has gained attention for its potential biological activities, particularly in the context of cancer therapy and neurodegenerative disease treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves the reaction of 3,6-dichloropyridazine with 2-fluorophenylpiperazine. The resulting compounds are characterized by their unique structural features that contribute to their biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, focusing on its cytotoxicity and inhibitory effects on specific enzymes.
Cytotoxicity and Anti-Proliferative Effects
Research has demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds containing the piperazine moiety showed varying degrees of cytotoxicity against human gastric adenocarcinoma cells (AGS) and human gingival fibroblasts (HGFs). Notably, certain derivatives exhibited IC50 values indicating potent anti-cancer activity .
- Mechanism of Action : The anti-proliferative effects are primarily mediated through the induction of oxidative stress, leading to apoptotic cell death as evidenced by morphological changes in treated cells .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders:
- MAO Inhibition : Specific derivatives have shown strong inhibition of MAO-B with IC50 values as low as 0.013 µM. These compounds were found to be selective and reversible inhibitors, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Table 1: Biological Activity Summary
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Anti-Cancer Studies : A study demonstrated that derivatives with halogen substitutions showed enhanced anti-proliferative effects against AGS cells compared to non-substituted counterparts. The presence of electron-withdrawing groups was crucial for activity enhancement .
- Neuroprotective Potential : In a separate investigation focused on neurodegenerative diseases, compounds derived from this scaffold were found to inhibit MAO-A and MAO-B effectively, suggesting a dual-action mechanism that could be beneficial in treating disorders characterized by monoamine dysregulation .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine?
- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution between a fluorophenyl-piperazine intermediate and a substituted pyrimidine. Key parameters include:
- Temperature : Optimal range of 80–120°C for amide coupling and cyclization steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity in SNAr reactions .
- Catalysts : Use of Pd-based catalysts for cross-coupling reactions to introduce methyl groups at positions 2, 5, and 6 of the pyrimidine ring .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Q. How is the molecular structure validated, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromaticity .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±2 ppm) to confirm the molecular formula .
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Contradictions (e.g., varying receptor affinities) are addressed via:
- Comparative SAR Analysis : Systematically modify substituents (e.g., fluorine position on the phenyl ring) and test activity against control compounds .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-spiperone) to quantify affinity for dopamine or serotonin receptors .
- Computational Docking : Compare binding poses in receptor homology models (e.g., 5-HT or D receptors) to identify steric/electronic conflicts .
Q. What strategies are recommended for designing selective analogs targeting neurological pathways?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 2-fluorophenyl group with 2-methoxyphenyl to enhance selectivity for α-adrenergic receptors .
- Metabolic Stability Testing : Incubate analogs with liver microsomes to assess CYP450-mediated degradation; introduce electron-withdrawing groups (e.g., CF) to prolong half-life .
- In Vivo Pharmacokinetics : Use LC-MS/MS to measure brain-to-plasma ratios in rodent models, optimizing logP values between 2.5–3.5 for CNS penetration .
Q. How can computational methods predict off-target interactions or toxicity risks?
- Methodological Answer :
- QSAR Models : Train models on datasets of piperazine-pyrimidine derivatives to predict hERG channel inhibition (a common toxicity marker) .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100+ ns to identify unstable binding modes that may cause off-target effects .
- Transcriptomics Profiling : Use RNA-seq on treated cell lines to detect aberrant pathway activation (e.g., apoptosis or oxidative stress) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to determine accurate physicochemical properties?
- Methodological Answer :
- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
- Thermodynamic Modeling : Use Hansen solubility parameters to predict miscibility with excipients for formulation .
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may falsely lower measured solubility .
Experimental Design Recommendations
Q. What statistical approaches optimize reaction yields or biological assay conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, solvent polarity, and catalyst loading .
- Response Surface Methodology (RSM) : Model non-linear relationships to identify maxima/minima in yield or potency .
Key Comparative Data
| Property | 4-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine | Analog with 4-Methoxyphenyl | Reference |
|---|---|---|---|
| LogP | 3.2 | 2.8 | |
| 5-HT IC | 12 nM | 45 nM | |
| Metabolic Half-Life | 2.3 h (human microsomes) | 4.1 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
